molecular formula C8H6N4O B3114860 2-(1H-tetrazol-5-yl)benzaldehyde CAS No. 205452-86-4

2-(1H-tetrazol-5-yl)benzaldehyde

Cat. No.: B3114860
CAS No.: 205452-86-4
M. Wt: 174.16 g/mol
InChI Key: UDLSPIOZKAXXNP-UHFFFAOYSA-N
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Description

Significance of Tetrazole-Containing Organic Scaffolds in Contemporary Chemistry

Tetrazole and its derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered substantial attention across various chemical disciplines. A key feature of the tetrazole ring is its role as a bioisostere for carboxylic acid and amide groups. nih.gov This similarity in physicochemical properties, such as pKa and the ability to participate in hydrogen bonding, allows tetrazoles to be effective substitutes for these functional groups in drug design, often leading to improved metabolic stability and other beneficial pharmacokinetic profiles. nih.govnih.gov

The high nitrogen content of tetrazoles contributes to their high-energy properties, making them valuable in the development of materials like rocket propellants and environmentally friendly gas generators. nih.gov Furthermore, the tetrazole scaffold is considered a "privileged" structure in medicinal chemistry, appearing in a range of FDA-approved drugs for treating conditions like hypertension, cancer, and viral infections. researchgate.netnih.gov Their capacity to form stable complexes with metal ions also makes them significant in coordination chemistry. researchgate.netnih.gov The versatility of tetrazoles is further highlighted by their use in multicomponent reactions, which allow for the efficient, atom-economical synthesis of diverse molecular libraries for high-throughput screening. nih.gov

Interdisciplinary Relevance of 2-(1H-tetrazol-5-yl)benzaldehyde in Materials and Catalysis Research

The unique structure of this compound, which combines a reactive aldehyde group with a metal-coordinating tetrazole ring, positions it as a valuable building block in both materials science and catalysis. The tetrazole moiety's ability to coordinate with metal ions is fundamental to its application in creating coordination polymers and metal-organic frameworks (MOFs). These materials are investigated for various applications, including gas storage and separation.

In the realm of catalysis, tetrazole-containing compounds are explored as ligands that can influence the activity and selectivity of metal catalysts. Research has demonstrated the use of heterogeneous catalysts for the synthesis of tetrazole derivatives, highlighting the ongoing effort to develop more sustainable and efficient chemical processes. researchgate.netnih.govmdpi.com For instance, nanocatalysts have been employed to synthesize tetrazole derivatives under green conditions, such as using microwave irradiation and eco-friendly solvents, which can reduce reaction times and improve yields. nih.govnih.gov The aldehyde functional group on the benzaldehyde (B42025) portion of the molecule offers a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex catalytic structures. lookchem.com

Scope and Research Objectives Pertaining to this compound

Current research on this compound and related compounds is driven by several key objectives. A primary focus is the development of novel and efficient synthetic methodologies. This includes the use of multicomponent reactions and advanced catalytic systems to produce these compounds with high yields and purity, often under environmentally benign conditions. researchgate.netnih.gov

A significant area of investigation is the exploration of its potential in medicinal chemistry. Researchers are designing and synthesizing new derivatives to evaluate their biological activities, with the aim of discovering new therapeutic agents for a wide range of diseases, including cancer and hypertension. nih.govnih.gov

In materials science, the objective is to utilize this compound as a precursor for novel functional materials. This involves synthesizing and characterizing new polymers and coordination compounds and investigating their physical and chemical properties for potential applications in electronics and energetic materials. ontosight.ai Future research is expected to continue exploring its utility in click chemistry and the development of multifunctional compounds that can be applied in emerging scientific fields. researchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of a Related Compound, 4-(1H-tetrazol-5-yl)benzaldehyde

PropertyValue
Melting Point182-184 °C
Boiling Point409 °C at 760 mmHg
Flash Point203.2 °C
Density1.4 g/cm³
pKa3.78±0.10 (Predicted)
Data sourced from a representative tetrazole-benzaldehyde compound to illustrate typical properties. lookchem.com

Table 2: Optimized Reaction Conditions for Synthesis of Tetrazole Derivatives

ParameterConditionYieldReference
CatalystFe/SBA98% researchgate.net
Temperature90 °C
Reaction Time120 min
CatalystFe₂O₃@cellulose (B213188)@Mn98% nih.gov
Power (Microwave)120 watts
Reaction Time3 min
This table presents optimized conditions from studies on the synthesis of related tetrazole derivatives, showcasing the efficiency of modern catalytic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-tetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-3-1-2-4-7(6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSPIOZKAXXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Benzaldehyde and Its Derivatives

Foundational Synthetic Routes and Their Mechanistic Investigations

The synthesis of 2-(1H-tetrazol-5-yl)benzaldehyde and its derivatives is rooted in several fundamental organic reactions. These methods allow for both the construction of the core tetrazole-benzaldehyde structure and its subsequent functionalization.

[3+2] Cycloaddition Strategies in the Synthesis of Tetrazole-Substituted Benzaldehydes

The most prevalent and direct method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govthieme-connect.com This reaction, first reported by Hantzsch and his colleagues in 1901, involves the combination of a nitrile's cyano group with an azide, such as sodium azide or hydrazoic acid, to form the stable five-membered tetrazole ring. thieme-connect.com

The mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov This process is often facilitated by catalysts to enhance reaction rates and yields. For the synthesis of this compound, the starting material is typically 2-cyanobenzaldehyde. The reaction with an azide salt, often in the presence of a Lewis acid or an ammonium (B1175870) salt, yields the desired product. google.com A patent describes a process for producing high-purity 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde by reacting 2'-cyanobiphenyl-4-carbaldehyde with an azide salt, showcasing an industrial application of this core strategy. google.com

Table 1: Examples of [3+2] Cycloaddition for Tetrazole Synthesis

Reactants Catalyst/Conditions Product Yield Reference
2-Cyanobenzaldehyde, Sodium Azide Ammonium Chloride, Lithium Chloride, DMF, 110 °C This compound - nih.gov
2'-Cyanobiphenyl-4-carbaldehyde, Azide Salt - 2'-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde High Yield google.com
Various Nitriles, Sodium Azide Amberlyst-15, DMSO, 85 °C Various 5-substituted-1H-tetrazoles up to 94% thieme-connect.com

Knoevenagel Condensation in the Derivatization of this compound Precursors

The Knoevenagel condensation is a powerful tool for C-C bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of tetrazole-substituted benzaldehydes, this reaction is primarily used for derivatization. For instance, this compound can react with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) to yield more complex structures. ornl.gov

A notable application is a one-pot, three-component reaction for synthesizing (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. nih.gov The process begins with a Knoevenagel condensation between a substituted benzaldehyde (B42025) and malononitrile. The resulting intermediate, an arylidine malononitrile, is not isolated but directly undergoes a [3+2] cycloaddition with sodium azide to form the final tetrazole product. This demonstrates how Knoevenagel condensation can be integrated into a sequence to build complex tetrazole derivatives from aldehyde precursors. nih.gov

Table 2: Knoevenagel Condensation for Synthesis of Tetrazole Derivatives

Aldehyde Active Methylene Compound Catalyst/Conditions Intermediate/Product Yield Reference
4-Chlorobenzaldehyde Malononitrile Fe3O4@PMO–ICS–ZnO, EtOH, 80 °C Knoevenagel adduct (intermediate) - nih.gov
Benzaldehyde Ethyl Acetoacetate UMCM-1-NH2 (MOF) Ethyl 2-acetyl-3-phenylacrylate High ornl.gov

Modified Algar-Flynn-Oyamada Reactions Utilizing Tetrazole-Bearing Aldehydes

The Algar-Flynn-Oyamada (AFO) reaction is an oxidative cyclization of a chalcone (B49325) to produce a flavonol. wikipedia.org The reaction mechanism proceeds in two main stages: the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. wikipedia.org The initial step involves a nucleophilic attack of a phenoxide on the enone, followed by cyclization and reaction with hydrogen peroxide. wikipedia.orgresearchgate.net

To utilize tetrazole-bearing aldehydes in this reaction, the aldehyde, such as this compound, would first be condensed with a 2'-hydroxyacetophenone (B8834) through a Claisen-Schmidt condensation to form the corresponding 2'-hydroxychalcone (B22705) bearing a tetrazole moiety. This tetrazole-substituted chalcone would then be subjected to the AFO reaction conditions (typically alkaline hydrogen peroxide) to yield a flavonol derivative with a tetrazole substituent. researchgate.net Research has focused on synthesizing flavone-tetrazole derivatives by first creating flavonols via the AFO reaction and then introducing the tetrazole ring through a subsequent "click" coupling reaction. researchgate.net

Applications of the Wittig Reaction in Constructing this compound Frameworks

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide attacking the carbonyl carbon of an aldehyde. This leads to a four-membered oxaphosphetane intermediate which subsequently decomposes to form a stable phosphine (B1218219) oxide and the desired alkene. masterorganicchemistry.comlibretexts.org A key advantage is that the position of the newly formed double bond is precisely controlled. libretexts.org

In the context of this compound, the Wittig reaction serves as a powerful method for derivatization. The aldehyde group can react with various phosphonium ylides to introduce a vinyl group, effectively converting the benzaldehyde into a styryl-type derivative. This creates a conjugated system and a versatile synthetic handle for further transformations. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org This reaction has been instrumental in the total synthesis of numerous natural products, particularly alkaloids. nih.gov

Palladium-Catalyzed Pathways for Tetrazole-Functionalized Benzaldehydes

Palladium-catalyzed reactions offer sophisticated methods for synthesizing and functionalizing complex aromatic systems. These reactions are compatible with a wide range of functional groups, including aldehydes. nih.gov For the synthesis of tetrazole-functionalized benzaldehydes and their derivatives, palladium catalysis can be employed in several ways.

One approach is through cross-coupling reactions, such as the Suzuki or Heck reactions, to build the molecular scaffold. mdpi.com For example, a suitably halogenated this compound could be coupled with various partners to introduce new substituents. Another advanced strategy involves direct C-H functionalization. A catalytic system comprising palladium(II) and copper(I) has been used to synthesize 2-substituted benzothiazoles from thiobenzanilides through an intramolecular C-H functionalization/C-S bond formation process, demonstrating the power of this approach for heterocycle synthesis. nih.gov Such methods could theoretically be adapted to construct complex systems attached to the tetrazole-benzaldehyde core.

Table 3: Examples of Palladium-Catalyzed Reactions for Aromatic Functionalization

Reaction Type Substrates Catalyst/Conditions Product Type Yield Reference
C-H Functionalization Thiobenzanilides Pd(OAc)2, CuI, Bu4NBr, O2, Dioxane, 100 °C 2-Substituted Benzothiazoles up to 96% nih.gov
Cross-Coupling Aryl Halides, Triphenylphosphine (B44618) Pd(OAc)2, dppf, Cs2CO3, Dioxane, 80-100 °C Tetraarylphosphonium Salts up to 99% nih.gov

Advanced and Sustainable Synthetic Technologies for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These technologies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One significant advancement is the use of recyclable nanocatalysts. A magnetic nanoparticle catalyst, Fe3O4@PMO–ICS–ZnO, has been developed for the synthesis of 1H-tetrazole derivatives. nih.gov This catalyst efficiently promotes the one-pot reaction of aldehydes, malononitrile, and sodium azide under mild conditions. A key benefit is its magnetic nature, which allows for easy separation from the reaction mixture using an external magnet and subsequent reuse for multiple cycles with minimal loss of activity. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. It often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. thieme-connect.com This technique has been successfully applied to the synthesis of 5-substituted-1H-tetrazoles from nitriles, including those that are typically unreactive under standard conditions. thieme-connect.com

Furthermore, solvent-free reaction conditions represent another green approach. A modified AFO reaction for synthesizing 3-hydroxy-2-styrylchromones has been developed using a grinding method with urea-hydrogen peroxide (UHP) and pulverized potassium hydroxide, avoiding the need for bulk organic solvents. mdpi.com This method is not only environmentally friendly but also fast and high-yielding. mdpi.com

Table 4: Reusability of Magnetic Nanocatalyst in Tetrazole Synthesis

Run Yield of (E)-3-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (%) Reference
1 96 nih.gov
2 95 nih.gov
3 93 nih.gov
4 93 nih.gov

Microwave-Assisted Synthesis of this compound Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the formation of tetrazole rings is no exception. This method utilizes the efficient heating of reagents and solvents through dielectric polarization, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.netnih.gov

The synthesis of 5-substituted 1H-tetrazoles, the core structure of the target compound, is frequently achieved through a [3+2] cycloaddition reaction between organic nitriles and an azide source, typically sodium azide. researchgate.net Research has demonstrated that employing microwave irradiation can dramatically shorten the time required for this transformation from several hours to mere minutes. For instance, the [3+2] cycloaddition of various nitriles with sodium azide has been successfully performed using a copper(II) catalyst in N-Methyl-2-Pyrrolidone (NMP), yielding the desired tetrazoles in high yields within 3 to 30 minutes of microwave heating. researchgate.net The advantages of this approach include not only speed but also often cleaner reactions with higher yields, aligning with the principles of green chemistry. researchgate.net

One-Pot and Multicomponent Reaction (MCR) Strategies for Efficient Synthesis

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single synthetic operation. nih.gov These strategies are particularly valuable for creating derivatives of this compound, where the aldehyde group serves as a reactive handle for further molecular elaboration.

A prominent example is the one-pot, three-component synthesis of (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. This reaction involves the condensation of an aromatic aldehyde (a benzaldehyde derivative), malononitrile, and sodium azide. researchgate.net The process typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, which is then followed by an in-situ [3+2] cycloaddition of the nitrile group with sodium azide to form the tetrazole ring. researchgate.netresearchgate.net

Similarly, 5-aryl-1H-tetrazoles can be synthesized via a one-pot MCR involving a benzaldehyde, hydroxylamine (B1172632) hydrochloride, and sodium azide in the presence of a suitable catalyst. nih.gov The use of heterogeneous nanocatalysts in aqueous media further enhances the green credentials of these MCRs by simplifying catalyst recovery and minimizing the use of organic solvents. nih.gov These MCR strategies are highly valued for their operational simplicity, reduction of waste from intermediate purification steps, and their ability to rapidly generate libraries of structurally diverse compounds for screening purposes.

Heterogeneous Catalysis in this compound Production

Nanocatalysts are particularly effective due to their high surface-area-to-volume ratio, which provides a greater number of active sites for catalysis. nih.gov

Copper (Cu) Nanoparticles: Copper-based nanocatalysts are widely used for tetrazole synthesis due to their low cost and high catalytic activity. researchgate.net Systems such as Cu(0) nanoparticles supported on organo-modified montmorillonite (B579905) clay and Cu(II) nanoparticles loaded onto periodic mesoporous organosilica (Cu@APS-TDU-PMO) have been designed for the synthesis of tetrazole derivatives. researchgate.net Another novel system involves a Schiff base-coordinated Cu(II) complex covalently attached to magnetic silica (B1680970) nanoparticles ([Fe3O4@SiO2-Im(Br)-SB-Cu (II)]), which demonstrates high efficiency in aqueous media. nih.gov Composites like Cu-Amd-RGO, where copper nanoparticles are supported on amide-functionalized graphene oxide, also show excellent catalytic activity. lookchem.com

Nickel Oxide (NiO) Nanoparticles: Nano-NiO has been reported as an effective catalyst for the multicomponent synthesis of tetrazole derivatives. researchgate.net Bimetallic or mixed-metal oxide systems, such as CuO–NiO–ZnO, have also been employed to leverage synergistic effects between the metals for enhanced catalytic performance. nih.gov

Iron Oxide (Fe₂O₃), Cellulose (B213188), and Zinc Oxide (ZnO) Nanoparticles: These materials are frequently used as catalysts or supports.

ZnO Nanoparticles: ZnO nanoparticles, often supported on magnetic mesoporous organosilica (e.g., Fe₃O₄@PMO-ICS–ZnO), have been developed as a thermally stable and reusable catalyst for the one-pot synthesis of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. researchgate.net The acidic nature of the ZnO nanoparticles is crucial for activating the substrates in the reaction cascade. researchgate.net

Fe₂O₃ and Cellulose: Magnetic iron oxide (Fe₂O₃ or Fe₃O₄) is a popular choice for the core of a catalyst support, as it allows for easy magnetic separation. researchgate.netnih.gov Cellulose, a renewable biopolymer, has been used as a support material for metal nanoparticles, creating eco-friendly catalysts. For example, composites of Cu₂O-ZnO on cellulose fibers have been developed for photocatalytic applications, demonstrating the utility of cellulose as a substrate. mdpi.com Similarly, Fe-doped ZnO nanohybrids have been incorporated into cellulose-based nanofibers. nih.gov While a specific catalyst combining Fe₂O₃, cellulose, and Manganese (Mn) for tetrazole synthesis is not detailed, the individual components are well-established in creating advanced catalytic systems. nih.govresearchgate.net

Cobalt complexes have been identified as highly effective catalysts for the [3+2] cycloaddition reaction to form tetrazoles. This represents a significant advancement, as cobalt provides a more accessible and earth-abundant alternative to precious metal catalysts.

Notably, a cobalt(II) complex featuring a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand was the first to be used for this transformation under homogeneous conditions. nih.govacs.org Detailed mechanistic studies revealed the intermediacy of a cobalt(II) diazido species, which was isolated and structurally characterized, providing critical insight into the catalytic cycle. nih.govacs.org This homogeneous system demonstrated excellent activity and afforded near-quantitative yields for a majority of aryl nitrile substrates under mild conditions. acs.org

In the realm of heterogeneous catalysis, a novel magnetic nanocomposite consisting of cobalt and nickel nanoparticles supported on mesoporous silica hollow spheres (Co–Ni/Fe₃O₄@MMSHS) has been fabricated. nih.govrsc.org This nanocatalyst proved highly active for the synthesis of various tetrazole derivatives, achieving excellent yields (up to 98%) in very short reaction times (8–44 minutes). nih.govrsc.org Another heterogeneous system involves a cobalt complex stabilized on modified boehmite nanoparticles (Co-(PYT)₂@BNPs), which also shows high activity and stability. rsc.org

A key driver for developing heterogeneous catalysts is the ability to recycle and reuse them, which improves the economic viability and environmental footprint of a chemical process. Most modern nanocatalysts are designed with stability and reusability in mind.

Magnetic catalysts, such as those with an Fe₃O₄ core, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. nih.govnih.gov Many of the catalytic systems developed for tetrazole synthesis have demonstrated excellent reusability. For instance, the magnetic Co–Ni/Fe₃O₄@MMSHS catalyst was reused multiple times without a significant drop in its high catalytic activity. nih.govrsc.org Similarly, the Fe₃O₄@PMO-ICS-ZnO catalyst was easily separated and reused, and Cu(0) supported on montmorillonite could be reused for up to five cycles. researchgate.netresearchgate.net The focus on using water as a green solvent and conducting reactions under mild temperature conditions further highlights the alignment of these catalytic methods with the principles of green chemistry. researchgate.netnih.gov

Table 1: Comparison of Catalyst Reusability in Tetrazole Synthesis

Catalyst Number of Cycles Observation Source(s)
Co–Ni/Fe₃O₄@MMSHS Multiple Excellent recyclability and reusability. nih.gov, rsc.org
Fe₃O₄@tryptophan@Ni 7 No significant leaching of Ni metal. nih.gov
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) Multiple 12% loss in activity noted. nih.gov
MMT-BAC@Cu(0) 5 Reusable without losing stability or efficiency. researchgate.net
Fe₂O₃/ZnO Hollow Spheres 10 Retained constant activity in photocatalysis. rsc.org
Fe₃O₄@PMO-ICS-ZnO Multiple Easy separation and reuse. researchgate.net
Co-(PYT)₂@BNPs Multiple High stability and recyclability. rsc.org

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers two primary sites for chemical modification: the aldehyde functional group and the nitrogen atoms of the tetrazole ring. This allows for the creation of a wide array of derivatives with tailored properties.

The aldehyde group is highly reactive and serves as a key site for functionalization. A common and powerful derivatization method is the Knoevenagel condensation with active methylene compounds. researchgate.net For example, reacting this compound or its precursors with malononitrile leads to the formation of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. researchgate.netresearchgate.net This reaction extends the carbon framework and introduces additional functional groups, providing a gateway to more complex molecular architectures.

The tetrazole ring itself can be functionalized, most commonly through N-alkylation or N-arylation. researchgate.net The tetrazole ring exists in two tautomeric forms (1H and 2H), and alkylation can lead to a mixture of N-1 and N-2 substituted regioisomers. researchgate.netresearchgate.net The aza-Michael addition of the tetrazole N-H to α,β-unsaturated carbonyl compounds is another convenient method for N-functionalization. researchgate.net These derivatization strategies are crucial for modulating the physicochemical properties of the parent molecule, which is a key step in drug design and materials science. researchgate.net For instance, the synthesis of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives involves both the initial formation of the acrylonitrile (B1666552) moiety via Knoevenagel condensation and subsequent N-alkylation of the tetrazole ring. researchgate.net

Chemical Transformations of the Aldehyde Moiety in this compound

The aldehyde group in this compound is a reactive handle for numerous organic transformations, most notably carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Wittig reaction. These reactions convert the aldehyde into a more complex olefinic structure.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or an ammonium salt. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a new C=C double bond. sciensage.info The reaction is fundamental for creating α,β-unsaturated systems from various benzaldehydes. sciensage.inforesearchgate.net For instance, sequential Knoevenagel condensation followed by cyclization has been demonstrated with structurally similar ortho-substituted benzaldehydes. nih.gov

The Wittig reaction provides another route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is highly general and tolerates a wide range of functional groups. libretexts.org The mechanism involves the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable triphenylphosphine oxide, driving the reaction forward. organic-chemistry.org While specific examples starting directly from this compound are not prevalent in literature, the reaction's broad scope makes it a highly plausible transformation. Research on related tetrazolyl phosphorus ylides demonstrates the compatibility of the tetrazole ring with Wittig-type reaction conditions. mdpi.com

Table 1: Examples of Aldehyde Transformations
ReactionReactant(s)Catalyst/ConditionsProduct TypeRef.
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, malonic acid)Base catalyst (e.g., piperidine, pyridine), often in a solvent like ethanol (B145695) or benzeneα,β-Unsaturated carbonyl or nitrile researchgate.net, nih.gov
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)Anhydrous solvent (e.g., THF, ether)Alkene organic-chemistry.org, libretexts.org
Nucleophilic AdditionNucleophile (e.g., HCN, H₂O, Grignard reagent)Acidic or basic conditionsCyanohydrin, hydrate, alcohol masterorganicchemistry.com

Selective Modifications on the 1H-Tetrazol-5-yl Ring System

The 1H-tetrazole ring contains an acidic N-H proton (pKa ≈ 4.9), making it susceptible to substitution reactions, particularly N-alkylation. researchgate.net This modification is crucial as the position of the substituent on the tetrazole ring (N-1 vs. N-2) can significantly influence the molecule's biological and physicochemical properties. The 1H-tetrazole exists in two tautomeric forms, and alkylation typically yields a mixture of both N-1 and N-2 substituted regioisomers. researchgate.net

The N-alkylation is generally performed by treating the tetrazole with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide), in the presence of a base like potassium carbonate (K₂CO₃) in an anhydrous solvent like acetone. researchgate.netmdpi.com Studies on analogous compounds, such as N-benzoyl 5-(aminomethyl)tetrazole, have shown that the two regioisomers can be separated and characterized, with the ratio of products depending on the specific substrate and reaction conditions. mdpi.com This demonstrates a reliable method for introducing substituents onto the nitrogen atoms of the tetrazole ring in this compound.

Table 2: N-Alkylation of Tetrazole Ring
ReactantReagent(s)ConditionsProductsRef.
5-Substituted-1H-tetrazoleAlkyl halide (e.g., Benzyl bromide)K₂CO₃, Anhydrous acetone, r.t.Mixture of 1-alkyl and 2-alkyl tetrazole derivatives mdpi.com, researchgate.net

Formation of Hydrazone Derivatives from this compound

Hydrazones are a class of compounds characterized by a C=N-N linkage, which are readily synthesized by the condensation reaction between an aldehyde and a hydrazine (B178648) or hydrazide derivative. nih.gov The reaction of this compound with a compound like isonicotinic hydrazide or 1H-tetrazol-5-ylhydrazine would yield the corresponding hydrazone. nih.govontosight.ai

The synthesis is typically straightforward, involving refluxing the aldehyde and the hydrazine component in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to activate the carbonyl group. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable azomethine (C=N) group of the hydrazone. ontosight.ai The resulting hydrazone derivatives are often crystalline solids that can be easily purified. nih.gov

Table 3: Synthesis of Hydrazone Derivatives
ReactantReagent(s)ConditionsProductRef.
Aldehyde (e.g., this compound)Hydrazide (e.g., Isonicotinic hydrazide)Ethanol, catalytic acetic acid, refluxHydrazide-hydrazone nih.gov
AldehydeHydrazine (e.g., 1H-tetrazol-5-ylhydrazine)Solvent, catalystHydrazone ontosight.ai

Introduction of Complex Substituted Structures via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing complex molecular fragments. For a molecule like this compound, these reactions would typically be applied to a halogenated precursor (e.g., a bromo- or iodo-substituted version) to build more elaborate structures.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is widely used in pharmaceutical synthesis, for instance, in the preparation of biphenyl (B1667301) tetrazole-containing drugs like Valsartan (B143634). nih.gov A hypothetical strategy would involve the Suzuki coupling of a halogenated this compound with a desired arylboronic acid to construct biaryl systems. The reaction is known for its mild conditions and tolerance of many functional groups. rsc.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing moieties onto the aromatic ring of the benzaldehyde. The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.org

Table 4: Cross-Coupling Reactions for Structural Elaboration

Coordination Chemistry and Metallosupramolecular Architectures of 2 1h Tetrazol 5 Yl Benzaldehyde

Ligand Design Principles and Diverse Coordination Modes of Tetrazole-Aldehyde Systems

The design of 2-(1H-tetrazol-5-yl)benzaldehyde as a ligand is predicated on the distinct electronic and steric properties of its two functional groups. The tetrazole ring, a nitrogen-rich heterocycle, is known to be an excellent coordinator to a wide range of metal ions. psu.edu It can act as a surrogate for a carboxylic acid group and possesses multiple nitrogen atoms that can engage in various coordination modes. psu.edu This allows the tetrazole moiety to function as a monodentate, bidentate, or bridging unit, connecting multiple metal centers. psu.eduresearchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

The ability of this compound to link metal ions into extended networks makes it an ideal candidate for the synthesis of MOFs and coordination polymers. These materials are of great interest due to their potential applications in areas like gas storage, catalysis, and sensing.

The primary role of this compound in forming extended structures is as a bridging ligand. The deprotonated tetrazolate anion can use its nitrogen atoms to bridge two or more metal centers. For instance, in a study involving the related ligand 3-(5H-tetrazol)benzaldehyde (a positional isomer), the ligand was shown to bridge Zn(II) atoms to form structures ranging from isolated dinuclear complexes to two-dimensional (2D) layers. rsc.org This bridging capability is fundamental to increasing the dimensionality of the resulting framework, transforming simple metal-ligand complexes into 1D chains, 2D sheets, or 3D frameworks.

The final architecture of a coordination polymer or MOF is highly dependent on the choice of the metal ion. The coordination number, preferred geometry, and ionic radius of the metal center dictate how the ligands will arrange themselves in space.

Zn(II) and Cd(II): These d¹⁰ metal ions are known for their flexible coordination geometries, which can lead to a variety of structural motifs. For example, hydrothermal reactions involving zinc salts and 3-cyanobenzaldehyde (B1676564) (the nitrile precursor to the ligand) have yielded diverse structures, including a 2D layer and a complex 1D four-legged, triple-ladder chain. rsc.org The specific outcome is often influenced by the presence of co-ligands or the reaction conditions. rsc.org Similarly, Cd(II) has been used with tetrazole-based ligands to create 3D frameworks. rsc.org

Co(II): Cobalt(II) complexes with tetrazole-thiol ligands have been shown to form structures ranging from 1D polymeric chains to discrete mononuclear and dimeric complexes, depending on the other ligands present in the coordination sphere. researchgate.net This demonstrates how ancillary ligands can work in concert with the primary tetrazole ligand to direct the final architecture.

Ag(I): The synthesis of silver(I) complexes can be challenging, as Ag(I) is easily reduced in some in situ reaction systems. psu.edu A successful strategy involves using a pre-formed Ag(I) coordination polymer with a cyanopyridine to act as the Lewis acid for the cycloaddition reaction, preventing the reduction of the silver ion. psu.edu

The interplay between the versatile binding modes of the this compound ligand and the specific coordination preferences of different metal ions provides a powerful tool for the rational design of new crystalline materials with desired topologies and properties.

Examples of Metal Complexes with Tetrazole-Based Ligands and Their Dimensionality
Metal IonLigandResulting StructureDimensionalityReference
Zn(II)3-(5H-tetrazol)benzaldehydeLayered framework2D rsc.org
Zn(II)3-(5H-tetrazol)benzaldehyde with 4,4'-bipyridineDouble-stranded stair-like chains2D rsc.org
Cd(II)5-(1H-tetrazol-5-yl)isophthalic acidFramework with strip-shaped chains3D rsc.org
Co(II)1-Methyl-5-mercapto-tetrazole with 4,4'-bipyridinePolymeric chain1D researchgate.net

In Situ Ligand Generation in Hydrothermal Syntheses of Tetrazole-Based Complexes

A significant and elegant method for synthesizing tetrazole-based coordination complexes is through in situ ligand generation. psu.edu This approach is particularly common under hydrothermal or solvothermal conditions. Instead of pre-synthesizing the this compound ligand, the reaction is carried out using its nitrile precursor, 2-cyanobenzaldehyde, in the presence of an azide (B81097) source, such as sodium azide (NaN₃). psu.edutandfonline.com

The core of this method is the [2+3] cycloaddition reaction between the nitrile group (-C≡N) and the azide ion (N₃⁻), which forms the tetrazole ring directly within the reaction vessel. psu.eduunimi.it Metal ions present in the reaction mixture often act as catalysts for this transformation and are then immediately coordinated by the newly formed ligand. rsc.orgorganic-chemistry.org This in situ method has several advantages: it bypasses the often difficult and potentially hazardous isolation of the free tetrazole ligand and can lead to the formation of unique kinetic products that might not be accessible through direct synthesis. psu.edu The Sharpless "click chemistry" principles, which describe a safe and efficient route to 5-substituted 1H-tetrazoles using water as a solvent and zinc salts as catalysts, have been highly influential in this area. rsc.orgorganic-chemistry.org

Supramolecular Interactions in the Crystal Engineering of this compound Complexes

The this compound ligand contains several hydrogen bond donors and acceptors. The N-H group of the tetrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atom of the aldehyde group are effective acceptors. This allows for the formation of extensive hydrogen bonding networks.

These networks can link individual coordination polymer chains or layers into higher-dimensional supramolecular architectures. rsc.orgnih.gov For example, 1D chains can be connected by hydrogen bonds to form 2D sheets, and 2D sheets can be stacked and linked to create robust 3D structures. rsc.orgnih.gov Water molecules or other solvents present in the crystal lattice often participate in these networks, acting as bridges between ligand molecules on adjacent chains or layers. researchgate.netnih.gov The precise nature of these hydrogen bonds (e.g., N-H···N, N-H···O, O-H···N) significantly influences the conformation of the ligand and the final packing arrangement of the crystal. nih.govnih.gov

Analysis of π-π Stacking Interactions

A pertinent example is the silver(I) π,σ-complex, [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4]. In this complex, the phenyl ring of the tetrazole ligand is oriented at a dihedral angle of approximately 11.8° with respect to the tetrazole ring itself. This orientation facilitates face-to-face π-π stacking interactions between the aromatic rings of adjacent polymeric chains. The measured distance for this interaction is a centroid-centroid distance of 3.41 Å, which is a typical value for stabilizing π-π stacking interactions lnu.edu.ua.

These stacking interactions are a recurring motif in the crystal engineering of metal-tetrazole complexes. For instance, in copper(II) complexes with 5-(pyrazin-2-yl)tetrazolato ligands, π-π stacking is observed between pairs of tetrazole rings, contributing to the formation of a layered supramolecular structure.

The strength and geometry of π-π stacking interactions are influenced by the electronic nature of the aromatic rings. The electron-withdrawing character of the tetrazole ring and the aldehyde group can affect the quadrupole moments of the aromatic systems, thereby influencing the preferred stacking arrangement (e.g., face-to-face, parallel-displaced, or T-shaped).

In the broader context of metallosupramolecular chemistry, the deliberate design of ligands to promote specific π-π stacking interactions is a powerful strategy for controlling the topology and properties of the resulting materials. By modifying the substituents on the phenyl ring of this compound, it is possible to tune the electronic and steric properties of the ligand, thereby directing the formation of desired supramolecular architectures with potentially interesting photophysical or catalytic properties.

The following table summarizes the key parameters of the π-π stacking interaction observed in the related silver(I) complex.

Interaction Type Participating Rings Centroid-Centroid Distance (Å) Reference
Face-to-face π-π stackingPhenyl rings of adjacent chains3.41 lnu.edu.ua

Table 1. Parameters of π-π Stacking Interaction in a Related Silver(I) Tetrazole Complex.

Spectroscopic and Structural Characterization Methodologies for 2 1h Tetrazol 5 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1H-tetrazol-5-yl)benzaldehyde in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 4-(1H-tetrazol-5-yl)benzaldehyde, the aldehyde proton characteristically appears as a singlet at approximately 10.0 ppm. The aromatic protons on the benzaldehyde (B42025) ring are observed in the range of δ 7.85–8.00 ppm, confirming the presence and substitution pattern of the aromatic ring. For other tetrazole derivatives, proton signals can vary. For instance, in one study, the ¹H NMR spectrum in DMSO-d6 showed signals at δ 8.61 (s, 1H), 7.95 (d, J = 5.0 Hz, 2H), 7.53 (s, 3H), 7.42 (t, J = 7.5 Hz, 2H), and 7.30–7.22 (m, 3H). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information. For a derivative, the carbon signals were observed at δ 160.7, 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, and 120.9 in DMSO-d6. rsc.org In another example, the ¹³C NMR spectrum of 2-chloro- and 2-bromo-2-(tetrazol-5-yl)-2H-azirines showed the sp² carbon between 156.8 and 169.6 ppm and the sp³ carbon between 33.3 and 51.9 ppm. nih.gov For 5-phenyl-1H-tetrazole, the ¹³C NMR signals in DMSO-d6 were observed at δ 124.0, 126.8, 129.3, 131.1, and 155.3 ppm. growingscience.com

Table 1: Representative NMR Data for Tetrazole Derivatives
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
4-(1H-tetrazol-5-yl)benzaldehyde-~10.0 (aldehyde), 7.85-8.00 (aromatic)-
Tetrazole Derivative 1DMSO-d68.61, 7.95, 7.53, 7.42, 7.30-7.22160.7, 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, 120.9 rsc.org
5-Phenyl-1H-tetrazoleDMSO-d68.06-8.03, 7.62-7.58124.0, 126.8, 129.3, 131.1, 155.3 growingscience.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for related tetrazole compounds include a strong C=O stretch from the aldehyde group, typically appearing near 1680 cm⁻¹. The tetrazole ring itself exhibits characteristic vibrations between 1500 and 1600 cm⁻¹. For 5-phenyl-1H-tetrazole, IR (KBr) spectroscopy showed bands at 3449 cm⁻¹ (N-H), 3061 cm⁻¹ (=C-H), and 1642, 1562 cm⁻¹ (C=N). growingscience.com In a study of a magnetic nanoporous catalyst containing tetrazole moieties, FT-IR spectra revealed O-H stretching at 3415 cm⁻¹, carbonyl and C-N bonds of the isocyanurate ring at 1689 and 1471 cm⁻¹ respectively, and Fe-O-Fe bond vibrations around 570 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Tetrazole Derivatives
Functional GroupWavenumber (cm⁻¹)Reference
Aldehyde C=O Stretch~1680
Tetrazole Ring Vibrations1500-1600
N-H Stretch3449 growingscience.com
=C-H Stretch3061 growingscience.com
C=N Stretch1642, 1562 growingscience.com
Fe-O-Fe Vibrations570 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. In electrospray ionization tandem mass spectrometry (ESI-MS), the fragmentation of 5-substituted 1H-tetrazole derivatives has been investigated. lifesciencesite.com A key finding is that the tetrazole group can undergo elimination of HN₃ in positive ion mode and N₂ in negative ion mode. lifesciencesite.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental composition of the molecule. For example, the HRMS (ESI) for a derivative, 2-(1-benzyl-1H-tetrazol-5-yl)-2-chloro-3-phenyl-2H-azirine, was calculated as C₁₆H₁₃ClN₅ [M+H]⁺ 310.0854 and found to be 310.0854. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. Single-crystal X-ray diffraction can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, in a study of 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde, single-crystal X-ray diffraction revealed non-planar geometries between the tetrazole and benzaldehyde groups, with dihedral angles ranging from 16.4° to 17.7°. iucr.org The analysis also confirmed the presence of N-H···N and C-H···O hydrogen-bonding networks that are crucial for lattice stability. The crystal data for this related compound indicated a triclinic system with space group P-1. iucr.org Powder XRD is used to analyze the crystalline nature of bulk samples. For a Fe₃O₄@PMO-ICS-ZnO nanoporous catalyst containing tetrazole moieties, the XRD pattern confirmed its structure. nih.gov

Advanced Microscopy Techniques for Nanomaterial Characterization (e.g., TEM, FESEM, EDX)

When this compound or its derivatives are incorporated into nanomaterials, advanced microscopy techniques are essential for their characterization.

Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to visualize the morphology, size, and distribution of nanoparticles. scielo.org.mx FESEM analysis of a Fe₃O₄@PMO-ICS-ZnO nanoporous material showed a uniform distribution and nano-rod morphology with particle sizes in the range of 45-62 nm. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, provides elemental analysis of the material, confirming the presence of expected elements. scielo.org.mx The EDX spectrum of the aforementioned nanocatalyst confirmed the presence of iron, nitrogen, silicon, carbon, oxygen, and zinc. nih.gov

Complementary Characterization Techniques

A range of other analytical methods provides further insights into the properties of this compound and its derivatives.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The electronic spectrum of unsubstituted tetrazole typically shows an absorption band in the vacuum UV region (below 200 nm). ajol.info

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of elements on the surface of a material.

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying the concentration of specific metal ions, which can be relevant when studying metal complexes of tetrazole derivatives.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of a compound by measuring its weight change as a function of temperature. Studies on related tetrazole compounds have shown that they are generally stable up to 200°C. TGA has also been used to characterize the thermal properties of metal complexes of azo dyes derived from benzaldehyde derivatives. uobaghdad.edu.iq

Applications of 2 1h Tetrazol 5 Yl Benzaldehyde in Functional Materials and Catalysis

Advanced Materials Science Applications

The dual functionality of 2-(1H-tetrazol-5-yl)benzaldehyde opens avenues for its use in various cutting-edge materials. The tetrazole group, with its high nitrogen content and ability to participate in hydrogen bonding and coordination, is of particular interest, while the benzaldehyde (B42025) group provides a reactive site for polymerization or derivatization.

Energetic Materials Research Leveraging High Nitrogen Content

Tetrazole-based compounds are a significant area of research in the field of energetic materials. The high nitrogen content of the tetrazole ring leads to a large positive heat of formation, releasing substantial energy upon decomposition, primarily into environmentally benign dinitrogen gas (N₂). While research may not have focused exclusively on this compound, its derivatives and related structures are actively studied. Energetic salts based on molecules like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) and 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT) have been synthesized and characterized. nih.govrsc.org These materials exhibit high thermal stability and impressive detonation properties. nih.govrsc.org

The energetic performance of such compounds is often evaluated by their calculated detonation velocity (VD) and detonation pressure (PCJ). The presence of the tetrazole moiety is a key contributor to these performance metrics. For instance, energetic salts derived from H₄TTP show high decomposition temperatures (up to 300 °C) and calculated detonation velocities reaching over 8300 m·s⁻¹. nih.govresearchgate.net Similarly, salts of HANTT demonstrate excellent thermal stability (decomposing above 264 °C) and detonation velocities up to 8779 m·s⁻¹, making them competitive with traditional explosives but with potentially lower sensitivity. rsc.org The aldehyde group in this compound offers a pathway to synthesize more complex, high-energy polymers or co-crystals, making it a molecule of interest for future energetic materials development.

Table 1: Performance of Various Tetrazole-Based Energetic Materials

CompoundDecomposition Temp. (°C)Calculated Detonation Velocity (m·s⁻¹)Calculated Detonation Pressure (GPa)Reference
Guanidinium salt of HANTT291877932.6 rsc.org
1,5-Diamino-tetrazolium salt of HANTT264869530.7 rsc.org
Hydroxylammonium salt of H₄TTP207836424.9 nih.govresearchgate.net
Guanidinium salt of H₄TTP297797822.2 nih.govresearchgate.net
3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amineN/A693317.1 energetic-materials.org.cn

Exploration in Proton Transport Mechanisms for Fuel Cell Technologies

Solid-state proton conductors are crucial for the development of safe and efficient hydrogen fuel cells. Metal-organic frameworks (MOFs) have emerged as promising candidates for proton-conducting electrolytes due to their tunable structures and crystalline nature. The tetrazole functional group, with its acidic N-H proton, is an excellent proton donor and acceptor, facilitating the creation of hydrogen-bonding networks necessary for efficient proton transport.

A study on a strontium-based MOF, {[Sr(H₂tmidc)₂(H₂O)₃]·4H₂O}n, which incorporates a tetrazole-functionalized ligand, demonstrated exceptional proton conductivity. mdpi.com The material achieved a high conductivity of 1.22 × 10⁻² S/cm at 100 °C and 98% relative humidity, placing it among the top-performing MOF-based proton conductors. mdpi.com The high efficiency of proton transport was attributed to the dense hydrogen-bonding networks formed by the tetrazole groups, carboxyl groups, and water molecules within the framework. mdpi.com This research highlights the significant potential of the tetrazole moiety in designing new proton-conductive materials. Consequently, this compound could serve as a valuable monomer for creating polymers or as a ligand for MOFs specifically designed for proton transport applications in fuel cell membranes.

Table 2: Proton Conductivity of a Tetrazole-Based Sr(II)-MOF

Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference
100981.22 × 10⁻² mdpi.com
80984.55 × 10⁻³ mdpi.com
60981.17 × 10⁻³ mdpi.com
40982.38 × 10⁻⁴ mdpi.com

Potential in Advanced Electronics and Recording Systems

The applications of tetrazole derivatives extend to advanced materials, including polymers and metal-organic frameworks that may possess unique electronic properties. The ability of the tetrazole ring to coordinate with metal ions is key to this potential. The resulting coordination polymers or complexes can exhibit interesting magnetic, optical, or electrical behaviors. The nitrogen-rich nature of the tetrazole ring also suggests potential use in energy storage devices. researchgate.net While specific applications of this compound in electronics are not yet widely reported, its structure is conducive to forming such materials. The aldehyde group can be used to graft the molecule onto surfaces or to participate in polymerization reactions, creating functional thin films or bulk materials. These materials could be explored for use in sensors, data storage, or other electronic components where the coordination environment and electronic structure are critical.

Catalytic Roles and Catalyst Support Development

In the realm of catalysis, this compound is of interest both as a ligand for creating catalytically active metal complexes and as a building block for functionalized catalyst supports.

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The tetrazole ring is an effective ligand for a wide range of metal ions. The nitrogen atoms of the ring can act as donor sites, forming stable coordination complexes. Research has demonstrated the use of tetrazole-containing ligands in synthesizing copper(II) complexes, for example. nih.gov In one study, a ligand analogous to our subject, 2-(1H-tetrazol-5-yl)-1H-indole, was used to create mononuclear copper(II) complexes where the tetrazole unit coordinated to the metal center. nih.gov Such complexes are often investigated for their catalytic activity in various organic transformations or for their bioinorganic functions, such as radical scavenging. nih.gov The this compound molecule can similarly be used to synthesize homogeneous catalysts, where the resulting metal complex is soluble in the reaction medium. Furthermore, these complexes can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of separation and reusability.

Design of Functionalized Nanocatalyst Supports Featuring the this compound Moiety

Nanocatalysts are at the forefront of modern catalysis, offering high surface area and unique reactivity. A key strategy in designing effective nanocatalysts is the functionalization of their surfaces to enhance stability, selectivity, and activity. Tetrazole derivatives are increasingly being used in this context. For instance, various nanocatalysts, including those based on magnetic nanoparticles (Fe₃O₄) coated with silica (B1680970), have been developed for synthesizing tetrazole derivatives from aldehydes. researchgate.netnih.gov

In these systems, organic ligands are often used to bridge the nanoparticle support and the active catalytic metal (e.g., Cu(II) or Pd(II)). researchgate.netnih.gov The this compound moiety is an ideal candidate for creating such functionalized supports. The aldehyde group provides a reactive handle for covalent attachment to a nanoparticle support (e.g., amine-functionalized silica). The tetrazole ring can then act as a robust chelating agent to anchor catalytically active metal nanoparticles or ions. This approach allows for the design of highly efficient and recyclable heterogeneous catalysts for a wide range of chemical reactions, including C-C coupling reactions and the synthesis of other heterocyclic compounds. researchgate.netresearchgate.net

Table 3: Examples of Nanocatalysts in Tetrazole Synthesis Reactions

Catalyst SystemReaction TypeKey AdvantagesReference
Fe₃O₄@PMO-ICS–ZnOOne-pot synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivativesHigh yields, short reaction time, recyclable catalyst, green solvents (EtOH/water) researchgate.net
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)Synthesis of 5-aryl 1H-tetrazole derivatives from benzaldehydesHigh efficiency (up to 97% yield) in water, mild temperature, catalyst reusability nih.gov
Fe₂O₃@cellulose (B213188)@MnSynthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivativesHigh yields (up to 98%), very short reaction time (3 min) with microwave, recyclable nih.gov
Cu(0) on organo-modified montmorillonite (B579905)Synthesis of 5-substituted 1H-tetrazolesEco-friendly, low cost, non-toxic support, mild reaction media researchgate.net

Role as a Carboxylic Acid Bioisostere in Material Design and Molecular Mimicry

The compound this compound stands as a significant building block in the realm of functional materials and catalysis, primarily owing to the unique characteristics of the tetrazole ring, which serves as a non-classical bioisostere of a carboxylic acid. This molecular mimicry is a cornerstone of its application, allowing for the design of novel materials with tailored properties by replacing a carboxylic acid group with a tetrazole moiety. This substitution can lead to enhanced metabolic stability, improved lipophilicity, and different binding interactions, all of which are crucial in the development of advanced materials. ontosight.ai

The rationale behind using the tetrazole group as a substitute for a carboxylic acid lies in their similar physicochemical properties. Both groups are acidic, with pKa values in a comparable range, and possess a planar structure with a delocalized system of electrons. nih.gov This similarity in steric and electronic features allows the tetrazole to mimic the biological and chemical behavior of a carboxylic acid, a concept that has been extensively applied in medicinal chemistry and is increasingly being explored in materials science.

The presence of the aldehyde group in this compound provides a reactive handle for a variety of chemical transformations. This aldehyde functionality can be readily oxidized to the corresponding carboxylic acid or reduced to an alcohol, offering versatile pathways for integrating this molecule into larger structures such as polymers or metal-organic frameworks (MOFs). The synthesis of 5-substituted-1H-tetrazoles from benzaldehydes is a well-established chemical transformation, often facilitated by various catalytic systems, which underscores the accessibility of this class of compounds for material applications. nih.govrsc.org

In the context of functional materials, the tetrazole ring's ability to coordinate with metal ions through its nitrogen atoms is of particular interest. nih.gov This property is leveraged in the construction of MOFs, where the tetrazole-containing ligand can dictate the structure and, consequently, the properties of the resulting framework, such as its porosity and catalytic activity. The bioisosteric replacement of a carboxylate linker with a tetrazolate can influence the framework's stability and its affinity for guest molecules.

While direct applications of this compound in catalysis are still an emerging area of research, the broader class of tetrazole-based ligands has demonstrated catalytic potential. acs.org The electronic properties of the tetrazole ring can modulate the activity of a metal center in a catalytic complex. By acting as a carboxylic acid mimic, the tetrazole ligand can create a unique coordination environment around the metal, potentially leading to novel catalytic activities and selectivities.

The following tables provide a comparative overview of the properties of the tetrazole group versus the carboxylic acid group and highlight examples of related tetrazole-containing compounds and their applications, illustrating the potential of this compound in material design.

Table 1: Comparison of Physicochemical Properties of Tetrazole and Carboxylic Acid Moieties

PropertyTetrazole (1H-tetrazol-5-yl)Carboxylic Acid (-COOH)
Acidity (pKa) ~4.5 - 5.0~4.0 - 5.0
Geometry Planar, Aromatic RingPlanar
Hydrogen Bonding Donor and AcceptorDonor and Acceptor
Lipophilicity Generally more lipophilicLess lipophilic
Metabolic Stability Generally more stableProne to metabolic reduction

Table 2: Examples of Tetrazole-Containing Compounds in Functional Materials and Catalysis

Compound/Derivative ClassApplicationKey Finding/Reference
5-Substituted-1H-tetrazolesBuilding blocks for complex moleculesSynthesized from benzaldehydes using various catalysts. nih.govrsc.org
Tetrazole-carboxylate ligandsMetal-Organic Frameworks (MOFs)Used to construct MOFs with potential for ion exchange, magnetism, and catalysis. nih.gov
2-(1H-tetrazol-5-yl) acrylonitrile (B1666552) derivativesPotential for polymer synthesisSynthesized via condensation reactions, indicating utility as monomers. researchgate.net
Metal salts of 2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carboxaldehydeFunctional materialsPatent for the creation of metal salts, suggesting applications in materials with specific electronic or physical properties. google.com
Tetrazole-based ligandsHomogeneous and heterogeneous catalysisThe tetrazole moiety can influence the catalytic activity of metal complexes. acs.orgnih.gov

Q & A

Q. What are the most reliable synthetic routes for 2-(1H-tetrazol-5-yl)benzaldehyde?

The compound is synthesized via multicomponent reactions. A validated method involves reacting benzaldehyde with malononitrile and sodium azide under reflux conditions, followed by functionalization to introduce the tetrazole moiety. Solvent-free reductive amination or microwave-assisted methods can improve yield and reduce reaction time . Key variables include temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Characterization requires:

  • 1H/13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and tetrazole ring integration .
  • FTIR for identifying the C=O stretch (~1700 cm⁻¹) and tetrazole N-H/N=N bands (2500–3300 cm⁻¹) .
  • HRMS to verify molecular weight (C₈H₆N₄O: 174.16 g/mol) .
  • HPLC (≥95% purity) to assess impurities from side reactions (e.g., incomplete cyclization) .

Q. What factors influence the solubility of this compound in common solvents?

The tetrazole group enhances polarity, improving solubility in polar aprotic solvents (DMSO, DMF). However, the aldehyde group may reduce stability in aqueous or basic media. Storage at 2–8°C in dark conditions is critical to prevent degradation .

Advanced Research Questions

Q. How does the tetrazole moiety modulate biological interactions in enzyme studies?

The tetrazole ring acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with active sites of enzymes like aminotransferases or dehydrogenases. Computational docking studies (e.g., AutoDock Vina) reveal competitive inhibition mechanisms, where the tetrazole nitrogen atoms coordinate with metal ions (e.g., Zn²⁺) in catalytic pockets .

Q. What strategies optimize regioselectivity during tetrazole ring formation?

Regioselectivity is controlled by:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) favor 1H-tetrazole isomers over 2H-tetrazole .
  • pH modulation : Acidic conditions (pH 3–5) stabilize the tetrazole anion, reducing side-product formation .
  • Microwave irradiation : Enhances reaction homogeneity and reduces cyclization byproducts .

Q. How can computational methods predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, identifying reactive sites:

  • The aldehyde group undergoes nucleophilic addition (e.g., hydrazone formation) .
  • The tetrazole ring participates in click chemistry (e.g., Huisgen cycloaddition) with alkynes .
  • Molecular dynamics simulations predict stability in biological matrices .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Purity variations : Impurities (e.g., unreacted azide) may skew bioassay results. Validate purity via COA and HPLC .
  • Assay conditions : Varying pH or ionic strength alters tetrazole ionization, affecting binding affinity. Standardize protocols using phosphate buffer (pH 7.4) .
  • Cell-line specificity : Activity against cancer vs. microbial targets depends on membrane permeability and efflux pump expression .

Q. What are the best practices for handling air-sensitive intermediates in its synthesis?

  • Use Schlenk lines or gloveboxes for sodium azide reactions to prevent moisture ingress .
  • Stabilize intermediates with inert gas (N₂/Ar) during aldehyde functionalization .
  • Monitor exothermic reactions with in-line FTIR to detect hazardous byproducts (e.g., HN₃) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with published databases (e.g., SDBS) to confirm structural assignments .
  • Safety Protocols : Follow GHS guidelines for tetrazole derivatives (e.g., avoid skin contact, use fume hoods) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial or cytotoxicity assays .

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2-(1H-tetrazol-5-yl)benzaldehyde
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2-(1H-tetrazol-5-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.